Cyclohex-3-ene-1-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

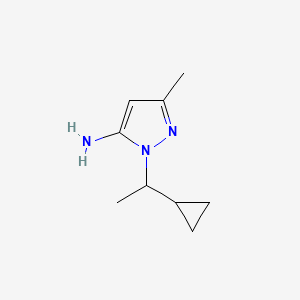

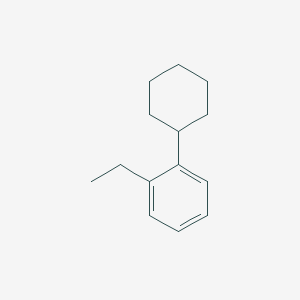

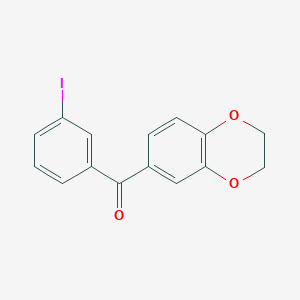

Cyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O . It contains a total of 22 bonds: 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .

Synthesis Analysis

The synthesis of Cyclohex-3-ene-1-carbohydrazide involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid . The chiral phenylethylamine is used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid is split by forming diastereomer in acetone . This method of chemical resolution results in the separation of the enantiomers based on the difference in solubility of the diastereomers formed in acetone .Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-carbohydrazide consists of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-carbohydrazide has a molecular weight of 140.183 Da . It contains 12 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Cyclohex-3-ene-1-carbohydrazide and its derivatives are pivotal in the synthesis of complex molecules. For instance, the title compound in a study was utilized to understand the structural conformation, showcasing its application in crystallography and molecular design (Sevim Türktekin Çelikesir et al., 2013). Similarly, cyclohex-3-ene derivatives have been employed in ring-closing metathesis to synthesize complex molecules, indicating their utility in organic chemistry and drug development (Xin Cong & Z. Yao, 2006).

Catalysis and Organic Reactions

Research has also focused on the catalytic applications of cyclohex-3-ene-1-carbohydrazide derivatives. For example, the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrate the compound's versatility in facilitating organic reactions, potentially useful in pharmaceutical synthesis and material science (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Material Science and Liquid Crystals

Furthermore, cyclohex-3-ene-1-carbohydrazide derivatives have applications in material science, particularly in the synthesis of liquid crystalline materials. Studies have shown the potential of these compounds in creating new liquid crystalline cyclohexene and cyclohexane derivatives, which could have implications for electronic displays and optical devices (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).

Environmental and Biochemical Applications

The metabolism of related compounds, such as cyclohex-1-ene carboxylate, in microbial communities highlights the environmental and biochemical significance of cyclohex-3-ene-1-carbohydrazide derivatives. This research can aid in understanding biodegradation processes and the microbial transformation of organic pollutants (M. Elshahed et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Cyclohex-3-ene-1-carbohydrazide could be a precursor for the important anticoagulant Edoxaban . Enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

Eigenschaften

IUPAC Name |

cyclohex-3-ene-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPWSLJBKFCGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411734 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-ene-1-carbohydrazide | |

CAS RN |

613656-69-2 |

Source

|

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)